9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BI-RJ 70 is a tritiated photoaffinity azido analog of nevirapine and can be used to study the binding of nevirapine to HIV-1 transcriptase through covalently labeled enzymes and amino acid residues.
科学的研究の応用
HIV-1 Inhibition
A significant application of pyridobenzodiazepine derivatives is in the inhibition of human immunodeficiency virus type 1 (HIV-1). Compounds like 11-ethyl-6,11-dihydro-pyrido[2,3-f][2,1,5]benzothiodiazepine-5,5-dioxide have demonstrated potent inhibition of HIV-1 replication, including strains resistant to traditional treatments like AZT. This inhibition occurs through interaction with the reverse transcription process, a critical step in the HIV replication cycle (Bellarosa et al., 1996).
Muscarinic Receptor Antagonism
The derivatives of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have been explored for their potential as muscarinic receptor antagonists. Some derivatives exhibit selective binding affinities for M2 muscarinic receptors, suggesting their potential application in treating conditions influenced by muscarinic receptor activity (Watanabe et al., 1997).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of new fused 1,5-benzodiazepines, exploring the potential for creating diverse heterocyclic compounds with varied pharmacological properties. These synthetic pathways open possibilities for creating novel compounds with unique biological activities (Khodairy, 2005).
Anti-Ulcer Applications
Derivatives of pyrido[2,3-b][1,4]benzodiazepin-6-one, like pirenzepine, have shown promise as anti-ulcer agents. Their unique tricyclic structure, devoid of central nervous system activity, indicates a potential for treating ulcers without the side effects associated with other psychotropic compounds (Eberlein et al., 1977).
特性
CAS番号 |
132377-83-4 |
---|---|
製品名 |
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one |
分子式 |
C15H14N6O |
分子量 |
294.31 g/mol |
IUPAC名 |
[(11-ethyl-6-methyl-5-oxopyrido[2,3-b][1,5]benzodiazepin-6-ium-9-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C15H14N6O/c1-3-21-13-9-10(18-19-16)6-7-12(13)20(2)15(22)11-5-4-8-17-14(11)21/h4-9H,3H2,1-2H3 |
InChIキー |
APHMGGWRVNQQAC-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C |
正規SMILES |
CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C |
外観 |
Solid powder |
その他のCAS番号 |
132377-83-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
9-azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one BI-RJ 70 BI-RJ-70 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。